molecular formula C16H14ClFN4O3 B2961038 4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2319717-76-3

4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2961038
CAS RN: 2319717-76-3
M. Wt: 364.76
InChI Key: SMSBNBMTLTVVCJ-UHFFFAOYSA-N
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Description

The compound “4-Chlorophenoxyacetyl Chloride” has a molecular formula of CHClO, an average mass of 205.038 Da, and a monoisotopic mass of 203.974487 Da . Another related compound is “2’-Chloro-4’-(4-chlorophenoxy)acetophenone” with a molecular formula of CHClO, an average mass of 281.134 Da, and a monoisotopic mass of 280.005798 Da .


Molecular Structure Analysis

The molecular structure of “4-Chlorophenoxyacetyl Chloride” and “2’-Chloro-4’-(4-chlorophenoxy)acetophenone” can be found in the ChemSpider database . For a more detailed analysis, you may want to consult a specialist or use a dedicated software for molecular structure analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chlorophenoxyacetyl Chloride” include a molecular formula of CHClO, an average mass of 205.038 Da, and a monoisotopic mass of 203.974487 Da . For “2’-Chloro-4’-(4-chlorophenoxy)acetophenone”, the molecular formula is CHClO, the average mass is 281.134 Da, and the monoisotopic mass is 280.005798 Da .

properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O3/c17-11-1-3-13(4-2-11)25-10-15(24)21-5-6-22(14(23)9-21)16-19-7-12(18)8-20-16/h1-4,7-8H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBNBMTLTVVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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